molecular formula C18H21N3O B4183880 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine

1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No.: B4183880
M. Wt: 295.4 g/mol
InChI Key: NMKBAOHBFLEBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine, also known as PEP, is a chemical compound that has been widely studied for its potential applications in scientific research. PEP is a piperazine derivative that is structurally similar to other psychoactive substances, such as MDMA and MDA. However, unlike these drugs, PEP has not been widely used for recreational purposes and is primarily studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor. This means that this compound can increase the levels of these neurotransmitters in the brain by preventing their reuptake, leading to increased signaling and activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that this compound can increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its effects on serotonin and dopamine signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have a number of interesting biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of psychoactive substances. However, one limitation of using this compound in lab experiments is that its effects may not necessarily be directly applicable to humans, and further research is needed to determine its potential therapeutic applications.

Future Directions

There are a number of potential future directions for research on 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders, which could be explored further in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter signaling. Finally, this compound could be used as a tool for studying the mechanisms of action of other psychoactive substances, which could have implications for the development of new treatments for a variety of conditions.

Scientific Research Applications

1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research has focused on the compound's potential as a treatment for depression and anxiety disorders. Studies have shown that this compound can increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.

Properties

IUPAC Name

[4-(2-phenylethyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(17-7-4-9-19-15-17)21-13-11-20(12-14-21)10-8-16-5-2-1-3-6-16/h1-7,9,15H,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKBAOHBFLEBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.